molecular formula C16H23ClN4O4 B13875509 4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13875509
M. Wt: 370.8 g/mol
InChI Key: AJEINZKLGJJAEG-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction with piperazine to form the desired product . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The method involves nucleophilic substitution reactions using 5-bromine-2-nitropyridine and piperazine in a mixed solvent of alcohol and water. The reaction is catalyzed by acids, and the product is purified through catalytic hydrogenation and refining decoloration . This method is advantageous due to its simplicity, low environmental impact, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Hydrogenation reactions can reduce nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C16H23ClN4O4

Molecular Weight

370.8 g/mol

IUPAC Name

tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN4O4/c1-16(2,3)25-15(23)21-7-5-20(6-8-21)13-10-11(9-12(17)19-13)18-14(22)24-4/h9-10H,5-8H2,1-4H3,(H,18,19,22)

InChI Key

AJEINZKLGJJAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)NC(=O)OC)Cl

Origin of Product

United States

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